5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
Description
5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- Nitro group at position 5, which confers strong electron-withdrawing properties.
- Ethyl ester at position 2, improving solubility and serving as a synthetic handle for further derivatization.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive scaffolds. However, its specific applications require further exploration.
Properties
Molecular Formula |
C16H13N3O4 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(20)14-13(10-6-4-3-5-7-10)12-8-11(19(21)22)9-17-15(12)18-14/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
RPOCRRPVAYWSAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can be achieved through several methods, often involving the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization steps.
Method 1: Starting from Pyrrole Derivatives
One common approach involves starting from readily available pyrrole derivatives. The general steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core :
- Reagents : Use of substituted phenyl groups and nitro compounds.
- Conditions : Typically involves heating in a solvent such as ethanol or acetic acid.
- Example Reaction : A reaction between a substituted phenyl compound and a nitro-pyrrole derivative under acidic conditions can yield the desired pyrrolo[2,3-b]pyridine structure.
Method 2: Direct Functionalization
An alternative method involves direct functionalization of existing pyrrolo[2,3-b]pyridine derivatives:
-
- Reagents : Concentrated nitric acid and sulfuric acid.
- Conditions : Controlled temperature to prevent over-nitration.
- Yield : This method typically results in good yields (60-85%).
-
- The nitrated compound can then be converted to the ethyl ester using ethanol and an acid catalyst (e.g., sulfuric acid).
- This step also achieves high yields (70-90%).
Reaction Conditions
The following table summarizes various reaction conditions used in the synthesis of this compound:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pyrrole Formation | Substituted phenyl compounds | Ethanol, reflux | 50-80 |
| Nitration | HNO₃, H₂SO₄ | Controlled temperature | 60-85 |
| Esterification | Ethanol, H₂SO₄ | Reflux | 70-90 |
Purification Techniques
Purification of the synthesized compound is crucial for obtaining high purity levels suitable for biological testing. Common techniques include:
Column Chromatography : Utilized to separate the desired product from unreacted starting materials and side products.
Recrystallization : Often employed after column chromatography to further purify the compound by dissolving it in a suitable solvent at elevated temperatures and allowing it to crystallize upon cooling.
Chemical Reactions Analysis
5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and ethanol. Major products formed from these reactions include the corresponding amino derivative, substituted phenyl derivatives, and the carboxylic acid form of the compound.
Scientific Research Applications
5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s reactivity and ability to form interactions with biological macromolecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Framework
The target compound’s pyrrolo[2,3-b]pyridine core distinguishes it from analogues with alternative fused-ring systems:
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): Features a pyrrolo[2,3-c]pyridine core, altering the nitrogen atom’s position in the pyridine ring.
- Patent compound (EP 4 374 877 A2) : Contains a pyrrolo[1,2-b]pyridazine core, replacing pyridine with pyridazine (a six-membered ring with two adjacent nitrogen atoms). This modification significantly changes polarity and hydrogen-bonding capacity .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | 5-NO₂, 3-Ph, CO₂Et |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) | Pyrrolo[2,3-c]pyridine | CO₂Et (unsubstituted) |
| Patent Compound (EP 4 374 877 A2) | Pyrrolo[1,2-b]pyridazine | Cl, PhOCH₂, CO₂(2-methylpropyl) |
Substituent Effects
Electron-Withdrawing Groups
- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) : A 5-chloro substituent provides moderate electron withdrawal but lacks the nitro group’s redox activity .
Table 2: Substituent Influence on Reactivity
| Compound | Position 5 Substituent | Electronic Effect |
|---|---|---|
| Target Compound | NO₂ | Strong electron withdrawal |
| Ethyl 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) | Cl | Moderate electron withdrawal |
Biological Activity
5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group and an ethyl ester functional group. Its molecular formula is and it has a molecular weight of 311.29 g/mol. The IUPAC name is ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O4 |
| Molecular Weight | 311.29 g/mol |
| IUPAC Name | Ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| InChI | InChI=1S/C16H13N3O4/c1-2-23-16(20)14... |
| SMILES | CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)N+[O-])C3=CC=CC=C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group enhances the compound's reactivity, allowing it to participate in various biochemical interactions.
Research indicates that this compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In particular, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy .
Anticancer Activity
A study highlighted the synthesis of several pyrrolo[2,3-b]pyridine derivatives that exhibited significant inhibitory effects on breast cancer cell lines (4T1). Compound 4h demonstrated an IC50 value of 7 nM against FGFR1 and showed efficacy in inhibiting cell proliferation and inducing apoptosis . This suggests that derivatives of 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine could serve as effective anticancer agents.
Case Study 1: FGFR Inhibition
In a detailed evaluation of pyrrolo[2,3-b]pyridine derivatives aimed at inhibiting FGFR signaling pathways, researchers synthesized multiple compounds and assessed their biological activities. Compound 4h was particularly noted for its ability to inhibit migration and invasion in breast cancer cells while also inducing apoptosis . This underscores the therapeutic promise of this compound class in oncology.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of pyrrolopyridine derivatives against Gram-positive bacteria. Compounds were tested for their inhibitory effects on DNA gyrase and topoisomerase IV with promising results showing low nanomolar inhibition . This suggests that further exploration into the antibacterial potential of 5-nitro derivatives could be fruitful.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
